molecular formula C9H22N3Na6O15P5 B12756914 Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt CAS No. 93841-74-8

Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt

Cat. No.: B12756914
CAS No.: 93841-74-8
M. Wt: 705.09 g/mol
InChI Key: RGIYWVNNHVURLO-UHFFFAOYSA-H
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Description

Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt is a complex organophosphorus compound. It is known for its ability to chelate metal ions, making it useful in various industrial and scientific applications. This compound is often used in water treatment, detergents, and as a scale inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt typically involves the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final hexasodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pH, and reactant concentrations. The final product is then purified and dried to obtain the hexasodium salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various phosphonic acid derivatives, while substitution reactions can lead to the formation of different substituted phosphonic acids.

Scientific Research Applications

Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt has a wide range of scientific research applications:

    Chemistry: It is used as a chelating agent to bind metal ions in various chemical processes.

    Biology: The compound is studied for its potential biological properties, including its ability to inhibit certain enzymes.

    Medicine: Research is ongoing into its potential use in medical applications, such as targeted radiotherapy, where it can help deliver radioactive isotopes to specific tissues.

    Industry: It is widely used in water treatment to prevent scale formation and in detergents to enhance cleaning efficiency.

Mechanism of Action

The mechanism of action of phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt involves its ability to chelate metal ions. By binding to metal ions, the compound can prevent these ions from participating in unwanted chemical reactions. This chelation process is crucial in applications such as water treatment, where it helps prevent the formation of scale and other deposits.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, disodium salt
  • Phosphonic acid, [1,2-ethanediylnitrilobis(methylene)]pentakis-, ammonium salt
  • Diethylenetriaminepenta(methylenephosphonic acid), sodium salt

Uniqueness

Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt is unique due to its high chelating ability and stability under various conditions. Compared to similar compounds, it offers better performance in preventing scale formation and has a broader range of applications in different industries.

Biological Activity

The compound , commonly known as DTPMP (Diethylene triamine penta(methylenephosphonic acid)) hexasodium salt, is a member of the phosphonate family. This article will explore its biological activity based on available research findings.

Absorption and Distribution

DTPMP and its salts exhibit low gastrointestinal absorption. When ingested, the majority of the compound is excreted in feces. The small portion that enters systemic circulation is primarily excreted via urine . Bone tissue is the only area that shows deposition of radioactivity, although this does not appear to cause adverse skeletal changes in sub-chronic and chronic studies .

Acute Toxicity

While specific data for the hexasodium salt is not available, we can infer its toxicity profile from related compounds:

CompoundSpeciesRouteLD50 (mg/kg)
HEDP (acid)RatOral1536-2003
HEDP (acid)RatDermal>6000
HEDP (disodium salt)RatOral1340
HEDP (tetrasodium salt)RatOral940-1219
HEDP (tetrasodium salt)RatDermal>2300

Based on this data, it's reasonable to assume that the hexasodium salt of DTPMP would also exhibit moderate acute toxicity .

Chronic Toxicity

Long-term studies have provided insights into the chronic toxicity of DTPMP:

  • A 90-day rat study showed no adverse effects at doses up to 1724 mg/kg/day .
  • A chronic toxicity study on a sodium salt of DTPMP revealed a No Observed Adverse Effect Level (NOAEL) of 20 mg/kg/day .
  • When corrected for systemic availability (assumed to be 2%), the systemic NOAEL for DTPMP was calculated to be 0.4 mg/kg bw/d .

Reproductive and Developmental Toxicity

Research indicates that DTPMP and related compounds do not exhibit selective toxicity to the reproductive system:

  • Sub-chronic toxicity studies showed no adverse microscopic changes in reproductive organs of rats or dogs at exposures up to 1500-1800 mg/kg bw/day .
  • A study of unknown reliability suggested no effect on pregnancy rate in albino rats at doses up to 447 mg/kg bw/day .
  • Developmental studies with structurally-related analogues in rats yielded a NOAEL of around 1000 mg/kg bw/day .

Genotoxicity and Carcinogenicity

The weight of evidence suggests that DTPMP is not genotoxic, mutagenic, or carcinogenic. However, some conflicting data exists regarding its mutagenicity .

Environmental Impact

DTPMP, like other phosphonates, has high adsorption properties:

  • Sediment/water adsorption coefficients range from 250 to 3900 at concentrations of 0.05 and 0.1 mg/l .
  • This strong adsorption to sediments and suspended particles reduces exposure to organisms in aquatic environments .

Properties

CAS No.

93841-74-8

Molecular Formula

C9H22N3Na6O15P5

Molecular Weight

705.09 g/mol

IUPAC Name

hexasodium;[2-[bis(phosphonatomethyl)amino]ethyl-[2-[phosphonatomethyl(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid

InChI

InChI=1S/C9H28N3O15P5.6Na/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;/q;6*+1/p-6

InChI Key

RGIYWVNNHVURLO-UHFFFAOYSA-H

Canonical SMILES

C(CN(CP(=O)(O)O)CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)(O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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